4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Description
Molecular Structure Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving thiazolidine derivatives are diverse and depend on the substituents on the thiazolidine ring . The reactions have been monitored using techniques like thin layer chromatography .Mechanism of Action
Target of action
Thiazolidine derivatives, which “4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design for various biological targets .
Mode of action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of action
Thiazolidine derivatives have been found to exhibit a diversity in the biological response .
Action environment
The presence of sulfur in thiazolidine derivatives enhances their pharmacological properties .
Properties
IUPAC Name |
4-[[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-22-12-7-5-11(6-8-12)16-19(9-10-23-16)25(20,21)14-4-2-3-13-15(14)18-24-17-13/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCLYFYJCHCYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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